molecular formula C8H10Cl2N2O2S B2466230 tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate CAS No. 2402830-50-4

tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate

Cat. No.: B2466230
CAS No.: 2402830-50-4
M. Wt: 269.14
InChI Key: MRZJLBNIWTUGST-UHFFFAOYSA-N
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Description

Tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a dichloro-1,3-thiazole derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

Tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(4,5-dichloro-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZJLBNIWTUGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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